Phosphoric Acid Octyl Ester
Description
Significance of Organophosphate Esters in Scientific Inquiry
Organophosphate esters (OPEs) represent a broad class of chemical compounds extensively utilized as flame retardants, plasticizers, and additives in a multitude of industrial and consumer products. tandfonline.comnih.gov The widespread use of OPEs, often as replacements for regulated substances like polybrominated diphenyl ethers (PBDEs), has led to their ubiquitous presence in the environment. tandfonline.comnih.gov This has spurred significant academic research into their environmental fate, transport, and potential effects on ecosystems and human health. tandfonline.comresearchgate.net
Scientists are investigating OPEs in various environmental matrices, including air, water, soil, and even polar ice caps, to understand their distribution and persistence. tandfonline.commdpi.commdpi.com Academic studies are also focused on the transformation of OPEs in the environment, with recent research highlighting the formation of secondary organophosphate esters (SOPEs) from the atmospheric chemical reactions of organophosphite antioxidants. tandfonline.comresearchgate.net These SOPEs can exhibit distinct physicochemical properties and may pose different environmental risks than their primary counterparts. tandfonline.com
Scope of Academic Research on Phosphoric Acid Octyl Ester
Academic research on this compound is multifaceted, exploring its synthesis, chemical behavior, and practical applications. The compound is an ester of phosphoric acid and octanol (B41247), with the chemical formula C8H19O4P. ontosight.ai It is characterized as a colorless, viscous liquid that is slightly soluble in water but highly soluble in organic solvents. ontosight.ai
Key areas of academic investigation into this compound include:
Synthesis and Chemical Properties: Researchers have explored various methods for synthesizing this compound, primarily through the esterification of phosphoric acid with octanol. ontosight.ai Studies have delved into reaction conditions, catalysts, and purification techniques to optimize yield and purity. The amphiphilic nature of the molecule, with a hydrophilic phosphate (B84403) head and a hydrophobic octyl tail, is a key focus of research, as it underpins its surfactant properties. The hydrolysis kinetics of the ester are also a subject of study, with its stability being pH-dependent. vulcanchem.com
Analytical Methods: The development of accurate and sensitive analytical techniques for the detection and quantification of this compound in various matrices is a significant area of research. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for identifying and measuring this and other phosphate ester flame retardant plasticizers. google.com Research also focuses on extraction methods to isolate the compound from complex samples for analysis. nih.govnist.gov
Industrial and Chemical Applications: Academic studies have investigated the utility of this compound in a range of industrial applications. Its properties as a plasticizer, flame retardant, and lubricant are well-documented in scientific literature. ontosight.ai Research has also explored its role as a corrosion inhibitor, with studies showing its effectiveness in protecting iron in acidic solutions. acs.org In the field of biochemistry, it has been studied for its ability to solubilize membrane proteins without causing denaturation. vulcanchem.com
Environmental Fate and Behavior: The environmental presence and behavior of this compound and related compounds are critical areas of academic research. europa.eueuropa.eu Studies investigate how these compounds partition in the environment, with their lipophilic nature suggesting they will preferentially adsorb to sediment and soil. industrialchemicals.gov.au The biodegradability of linear alkyl phosphates like octyl ester is also a subject of investigation, with some research suggesting they are more biodegradable than their branched or aromatic counterparts.
Detailed Research Findings
Academic research has yielded specific data on the synthesis and properties of this compound.
Table 1: Synthesis Methods for this compound
| Method | Key Reactants | Temperature | Time | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| P₂O₅/H₃PO₄ Esterification | Octanol, Phosphorus Pentoxide, Phosphoric Acid | 115°C | 8 hours | 98.6 | 98.6 |
| Low-Purity H₃PO₄ Method | Octanol, Low-Purity Phosphoric Acid (50-85%) | 50-120°C | 4-8 hours | 85-90 | 90-95 |
Data sourced from a comparative analysis of synthesis methods.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H19O4P |
| Appearance | Colorless, viscous liquid |
| Solubility | Slightly soluble in water, highly soluble in organic solvents like ethanol (B145695) and acetone |
| Hydrolysis Half-life (at 25°C) | Approximately 48 hours at pH 9 |
Data compiled from various chemical property descriptions. ontosight.aivulcanchem.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-Ethylhexyl Diphenyl Phosphate |
| Benzene |
| Bis(2-ethylhexyl) Phenyl Phosphate |
| Diethylether |
| Diphenyl Phosphate |
| Methylene Chloride |
| Monoethylene Glycol |
| n-Hexane |
| Octanol |
| Octylparaben |
| Phosphoric Acid |
| Phosphoric Acid Diethyl Octyl Ester |
| Phosphorus Pentoxide |
| Polybrominated Diphenyl Ethers |
| Salicylate |
| Sulfuric Acid |
| Triethanolamine |
| Triethyl Phosphate |
| Triphenyl Phosphate |
| Tris(2,4-di-tert-butylphenyl) Phosphate |
Properties
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate;2-ethylhexyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.C8H19O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-5-6-8(4-2)7-12-13(9,10)11/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7H2,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLVNWWHQLSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Kinetics of Phosphoric Acid Octyl Ester
Esterification Reactions for Monoester Production
The synthesis of phosphoric acid octyl ester, primarily the monoester, is achieved through several esterification pathways. These methods involve the reaction of octanol (B41247) with different phosphorylating agents under specific conditions to control the degree of esterification and maximize the yield of the desired monoalkyl phosphate (B84403).
Phosphorylation with Phosphorus Pentoxide and Phosphoric Acid
A common and historically significant method for producing alkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅), often in combination with phosphoric acid (H₃PO₄) or polyphosphoric acid. researchgate.netresearchgate.net This approach is valued for its use of readily available and cost-effective reagents. The reaction typically produces a mixture of mono- and di-esters, with the ratio depending on the reaction conditions. researchgate.net
The reaction of alcohols with phosphorus pentoxide is complex, and the precise mechanism has not been definitively elucidated. google.com Phosphorus pentoxide, which has a cage-like structure with the formula P₄O₁₀, reacts with alcohols to form various phosphoric acid ester intermediates. The initial reaction likely involves the nucleophilic attack of the alcohol's hydroxyl group on a phosphorus atom of the P₄O₁₀ molecule, leading to the cleavage of a P-O-P bond.
Optimizing reaction parameters is crucial for steering the synthesis towards the desired mono-octyl phosphate and maximizing yield. Key factors include the molar ratio of reactants, temperature, and reaction time.
Studies have identified specific conditions to enhance the production of octyl phosphate. For instance, one established method involves a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1. researchgate.net The reaction is typically conducted at a temperature of 60-70°C for a duration of 3-4 hours. researchgate.net Another set of parameters involves reacting n-octanol with phosphorus pentoxide at a temperature of 80 to 90°C during the addition phase, followed by a stirring period of 2 hours at 100°C. google.com The stoichiometry is a critical determinant of the mono- to di-ester ratio; an excess of octanol generally favors the formation of the monoester.
Table 1: Optimized Reaction Parameters for Octyl Phosphate Synthesis with Phosphorus Pentoxide
| Parameter | Value Range | Source |
|---|---|---|
| Molar Ratio (Octanol:P₂O₅) | 2.5:1 to 3.5:1 | researchgate.net |
| Temperature | 60°C - 100°C | google.comresearchgate.net |
Direct Esterification with Low-Purity Phosphoric Acid
An alternative route is the direct esterification of octanol using phosphoric acid, including lower-purity grades. This method is noted for the high stability of phosphoric acid as a raw material, which allows for convenient metering and process control without the emission of waste gas or liquid. The reaction between a fatty alcohol and o-phosphoric acid proceeds to an equilibrium. google.com
For long-chain alcohols like octanol, reaching this equilibrium can be slow. google.com To drive the reaction towards the ester product, a water-entraining agent such as toluene (B28343) or xylene may be used at temperatures between 130°C and 250°C. google.com Synthesis using low-purity phosphoric acid (50-85%) can be carried out at temperatures ranging from 50°C to 120°C with reaction times of 4 to 8 hours. This approach can achieve yields of 85-90% with a purity of 90-95%.
Comparative Analysis of Synthesis Routes
Both the phosphorus pentoxide method and the direct esterification with phosphoric acid present distinct advantages and disadvantages regarding the yield and purity of the resulting mono-octyl phosphate.
The choice of synthesis route significantly impacts the final product's characteristics. The reaction with phosphorus pentoxide is effective but often yields an indefinite mixture of mono- and di-esters, which may not be suitable when a specific ester is required for use as an intermediate. Post-synthesis purification is often necessary to isolate the desired monoester.
Direct esterification with low-purity phosphoric acid can produce a product with high yield (85-90%) and purity (90-95%). This method offers better control over the reaction process. The term "catalytic efficiency" in this context often refers to the efficiency of the phosphorylating agent itself, as these reactions are typically conducted without an external catalyst. The phosphoric acid method can be considered more efficient in terms of process control and product specificity compared to the phosphorus pentoxide route.
Table 2: Comparative Analysis of Synthesis Methods for this compound
| Synthesis Route | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Phosphorylation | Octanol, Phosphorus Pentoxide | 60°C - 100°C | 3 - 4 hours | Variable | Mixture of mono- and di-esters |
Industrial Scalability and Process Economics
The industrial-scale production of this compound is contingent on several factors that influence its economic viability and scalability. The primary synthesis route involves the esterification of an octanol with a phosphorylating agent. The choice of this agent—typically phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃)—is a critical determinant of the process economics. Each presents a trade-off between reaction efficiency, cost, and the complexity of downstream processing.
The reaction using P₂O₅ is highly exothermic and can be difficult to control on a large scale, often leading to a mixture of mono- and di-esters. researchgate.net While P₂O₅ is a cost-effective phosphorus source, the process may require significant capital investment in advanced heat management systems and purification equipment to isolate the desired ester. The use of phosphorus oxychloride, while often providing higher selectivity and more manageable reaction kinetics, introduces corrosive byproducts like hydrochloric acid (HCl), necessitating the use of corrosion-resistant reactors and introducing costs associated with neutralizing and disposing of acidic waste streams. researchgate.netgoogle.com
Below is an illustrative cost comparison for different industrial synthesis routes.
| Parameter | P₂O₅ Route | POCl₃ Route | PPA Route |
| Raw Material Cost | Moderate | High | Moderate to High |
| Reaction Control | Difficult (Highly Exothermic) | Moderate | Easy to Moderate |
| Capital Investment (Equipment) | High (Heat Exchange, Corrosion Resistance) | High (Corrosion Resistance, Scrubber) | Moderate |
| Byproduct Management | Complex (Mixed Esters, Acid) | High (HCl Neutralization) | Moderate (Water, Unreacted Acid) |
| Energy Consumption | High (Cooling and Purification) | Moderate | Moderate |
| Product Selectivity | Low to Moderate | High | Moderate |
This table provides a generalized comparison; actual costs and parameters can vary significantly based on plant design, location, and raw material suppliers.
Advanced Synthesis Technologies for this compound
Modern advancements in chemical engineering have introduced more efficient and controlled technologies for synthesizing this compound, moving beyond traditional batch processing. These technologies aim to improve yield, purity, and safety while reducing operational costs and environmental impact.
Continuous Reactor Systems in Large-Scale Production
Continuous reactor systems, such as the Continuous Stirred-Tank Reactor (CSTR), offer significant advantages for the large-scale production of phosphoric acid esters. google.com Unlike batch reactors, where reactants are charged, reacted, and then discharged in cycles, continuous systems maintain a constant flow of reactants and products, leading to higher throughput and more consistent product quality. researchgate.net This approach is particularly well-suited for managing the exothermic nature of phosphorylation reactions, as the smaller reaction volume at any given moment and high surface-area-to-volume ratio allow for superior heat transfer and temperature control. dtu.dk
In a CSTR setup for octyl ester production, octanol and the phosphorylating agent are continuously fed into the reactor while the product mixture is continuously withdrawn. This steady-state operation allows for precise control over reaction parameters such as temperature, residence time, and reactant concentration, which is crucial for controlling the ratio of mono- to di-ester products. google.com The improved mixing and heat management in continuous reactors can lead to a reduction in unwanted side reactions and byproduct formation, simplifying subsequent purification steps. dtu.dk While batch processes are often less selective for reactions where intermediates can form dimers or oligomers, a multi-stage CSTR system can be designed to control the degree of reaction completion at each stage, maximizing the yield of the desired monomeric phosphoric acid ester. google.com
A comparison of key performance indicators for batch versus continuous systems is detailed below.
| Performance Indicator | Batch Reactor | Continuous Reactor (CSTR) |
| Throughput | Lower, limited by cycle time | Higher, continuous operation |
| Product Consistency | Variable (Batch-to-batch variation) | High (Steady-state operation) |
| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, better temperature control |
| Safety | Higher risk with large reactant volumes | Lower risk due to smaller reaction volume |
| Process Control | Manual or semi-automated | Fully automated, precise control |
| Footprint | Large | Smaller for equivalent output |
| Scalability | Difficult, requires larger vessels | Easier, scale-out by adding parallel units |
Challenges in Industrial Scale-Up and Byproduct Management
Scaling up the production of this compound from the laboratory to an industrial scale presents numerous challenges. researchgate.nethelixbiotech.com A primary difficulty is managing the heat generated during the exothermic esterification reaction. Inadequate heat removal in large reactors can lead to temperature gradients, causing localized overheating that promotes the formation of undesirable byproducts, such as pyrophosphates or dehydration products of the alcohol. dtu.dk Ensuring consistent and efficient mixing is another critical challenge; as reactor volume increases, achieving homogeneity becomes more difficult, which can result in incomplete reactions and inconsistent product quality. helixbiotech.com
Byproduct management is a crucial aspect of the industrial process. Depending on the synthesis route, various byproducts can be generated. The reaction of octanol with phosphorus pentoxide typically yields a mixture of mono- and di-octyl phosphate, along with residual phosphoric acid. researchgate.net When phosphorus oxychloride is used, the primary byproduct is corrosive hydrogen chloride gas, which must be scrubbed and neutralized. google.com
The effective management of these byproducts is essential for both economic and environmental reasons. wasteoptima.com Strategies include:
Purification: Implementing multi-stage extraction or distillation processes to separate the desired octyl ester from unreacted starting materials and other esters.
Neutralization: Treating acidic byproducts with a base to form salts that can be more easily disposed of or potentially sold if they have commercial value.
Valorization: Finding applications for byproducts. For example, mixtures of phosphate esters may be suitable for applications where high purity is not required, turning a waste stream into a secondary product. kamkaco.com
The phosphate industry as a whole generates significant waste streams, and regulatory compliance for waste disposal adds to the operational cost. researchgate.netmdpi.com Therefore, developing a robust byproduct management strategy is not just an environmental necessity but a key factor in the economic viability of large-scale this compound production. wasteoptima.com
| Byproduct | Potential Source | Management/Mitigation Strategy |
| Di-octyl Phosphate / Tri-octyl Phosphate | Reaction with P₂O₅ or POCl₃ | Control stoichiometry; purification via extraction/chromatography. |
| Unreacted Octanol | Incomplete Reaction | Recovery and recycle via distillation. |
| Residual Phosphoric/Polyphosphoric Acid | Incomplete Reaction (P₂O₅/PPA routes) | Neutralization; separation via washing/extraction. |
| Hydrogen Chloride (HCl) | POCl₃ Route | Gas scrubbing with a caustic solution; neutralization. |
| Phosphogypsum and other inorganic salts | General phosphate processing/neutralization | Disposal in regulated landfills; research into use as building materials. kamkaco.commdpi.com |
Purification and Separation Techniques for Phosphoric Acid Octyl Ester and Its Derivatives
Solvent Extraction Methodologies
Solvent extraction is a primary technique for the purification of phosphoric acid octyl ester, leveraging the differential solubilities of the ester and its impurities in a multiphase liquid system.
A key strategy in the separation of alkyl phosphoric acid esters involves the conversion of the acidic esters into their corresponding salts, which exhibit different partitioning behaviors between aqueous and organic phases. The process for separating mono- and di-octylphenyl phosphoric acid esters, a derivative group, illustrates this principle effectively. The ester mixture is reacted with a source of sodium or lithium ions, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), to form a mixture of phosphate (B84403) salts. google.comiaea.org
The fundamental mechanism relies on the significant difference in solubility between the mono-substituted and di-substituted alkali metal salts in certain organic solvents. iaea.org When the salt mixture is contacted with an appropriate organic solvent, the di-octylphenyl phosphate salt preferentially dissolves into the organic phase, while the mono-octylphenyl phosphate salt remains as a solid precipitate. google.comiaea.org This allows for a straightforward solid-liquid separation via filtration or centrifugation. google.com The separated salts can then be acidified, typically with a mineral acid like hydrochloric acid (HCl), to regenerate the original phosphoric acid esters in a purified form. google.comiaea.org
This phase partitioning based on salt formation is a powerful method. The di-ester, being more sterically hindered and less polar than the mono-ester salt, exhibits greater solubility in organic solvents, while the mono-ester salt's higher charge density and potential for hydrogen bonding favor its existence in a solid, more crystalline phase or an aqueous phase if present. google.com
The use of ternary solvent systems provides a more sophisticated approach to liquid-liquid extraction, enabling finer control over the separation process. A notable application is the removal of residual orthophosphoric acid from phosphoric monoesters. google.com In this method, the crude reaction mixture is treated with a three-component solvent system, typically consisting of:
A nonpolar hydrocarbon solvent (e.g., n-hexane).
A polar lower alcohol (e.g., isopropanol).
Water. google.com
Upon mixing and settling, two distinct liquid phases are formed. The desired phosphoric monoester, being more lipophilic, partitions into the n-hexane layer. google.com Conversely, the unreacted orthophosphoric acid, which is highly polar, is selectively transferred into the lower alcohol-aqueous phase. google.com This technique effectively separates the product from the inorganic acid impurity. The recovery rate for the phosphoric ester can be as high as 99%, with a corresponding removal rate of 99% for orthophosphoric acid. google.com
Table 1: Example of a Ternary Solvent System for Purifying Phosphoric Monoesters
| Component | Role | Target Phase for Component |
|---|---|---|
| n-Hexane | Primary nonpolar solvent | Phosphoric monoester |
| Isopropanol | Polar co-solvent/modifier | Orthophosphoric acid |
The efficiency and selectivity of solvent extraction are highly dependent on several key parameters. Optimization of these factors is crucial for maximizing the purity of the final this compound product. While specific optimization data for octyl ester is proprietary, general principles of process optimization can be applied:
pH Control: The pH of the aqueous phase is a critical parameter, as it dictates the ionization state of the acidic phosphate esters and impurities. Neutralizing acidic impurities by washing with a basic solution, such as aqueous sodium hydrogencarbonate, is a common purification step for esters. youtube.com
Solvent Selection: The choice of solvent or diluent is paramount. The extraction of phosphoric acid with tributyl phosphate (TBP), for instance, is influenced by the nature of the diluent used, with performance often correlated to the solvent's dielectric constant. bme.hu
Temperature: Temperature affects solvent properties, solute solubility, and phase separation kinetics. mdpi.com For some systems, increasing temperature can expand the two-phase region, enhancing separation. researchgate.net
Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume can be adjusted to optimize the extraction and stripping stages, concentrating the product or impurities in a smaller volume for easier recovery.
Mixing Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring complete transfer of the solute between phases. mdpi.com
By systematically adjusting these parameters, it is possible to develop a highly efficient extraction process that yields this compound of high purity. mdpi.com
Chromatographic Separation Techniques for Alkyl Phosphate Esters
Chromatography offers high-resolution separation and is used for both analytical quantification and preparative purification of alkyl phosphate esters.
Gas Chromatography (GC): For volatile or derivatized alkyl phosphates, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful analytical technique. researchgate.netnih.gov This method provides enhanced separation capabilities and allows for the detection and speciation of various alkyl phosphate esters, even in complex matrices like petroleum samples. researchgate.netnih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. It can be used to quantify the compound in various samples with high precision. Specialized stationary phases, such as alkyl-phosphate bonded phases, have been developed to mimic biological membranes and can be used for the separation of polar compounds that are poorly retained on traditional C18 columns. nih.gov
Column Chromatography: For preparative scale purification, column chromatography is often employed. While silica gel is a common stationary phase, the acidic nature of silica can sometimes lead to the hydrolysis of phosphate compounds. google.com In such cases, a neutral stationary phase like alumina is preferred. Negative pressure column chromatography using neutral alumina has been shown to be a fast and efficient method for purifying alkyl phosphoric acid esters, achieving purities of over 99%. google.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor reaction progress and for preliminary purity assessment. For this compound, esters can be separated using systems like ethyl acetate/hexane and visualized using techniques such as bromine vapor exposure followed by a ferric chloride-based spray.
Separation of Mono- and Diester Isomers: Advanced Approaches
The separation of mono-octyl phosphate from di-octyl phosphate is a significant challenge due to their similar chemical structures. Advanced approaches have been developed that exploit subtle differences in their physical properties.
A highly effective method is based on the selective precipitation of their alkali metal salts, as described previously (Section 3.1.1). This patented process avoids complex chromatographic separations by creating a solid-liquid system from which the isomers can be mechanically separated. google.comiaea.orgiaea.org The process involves reacting the mono- and di-ester mixture with a source of lithium or sodium ions in the presence of an organic solvent. iaea.org This causes the selective precipitation of the mono-substituted salt, while the di-substituted salt remains dissolved in the organic solvent. iaea.org
Table 2: Separation of Mono- and Di-Octylphenyl Phosphate Esters via Selective Salt Precipitation
| Step | Action | Mono-ester Fate | Di-ester Fate |
|---|---|---|---|
| 1. Reaction | Add NaOH or LiOH to the ester mixture in an organic solvent. | Forms a solid salt precipitate. | Forms a salt that dissolves in the organic solvent. |
| 2. Separation | Filter the mixture. | Collected as a solid salt. | Remains in the liquid filtrate. |
| 3. Recovery | Acidify the separated solid salt. | Regenerated as pure mono-ester. | - |
Another approach to controlling the isomer ratio is to manipulate the synthesis conditions. The ratio of mono- to di-ester is influenced by factors such as the stoichiometry of the reactants (e.g., an excess of octanol (B41247) favors mono-ester formation) and reaction parameters like temperature and time. researchgate.net While not a post-synthesis separation technique, optimizing the synthesis can minimize the amount of the undesired isomer, simplifying subsequent purification steps.
Impact of Isomer Ratios on Separation Efficiency
The term "octyl" in this compound can refer to several structural isomers, including the linear n-octyl group and various branched-chain isomers such as 2-ethylhexyl. The isomeric structure of the octyl group can have a significant impact on the physicochemical properties of the corresponding phosphoric acid esters and their salts, which in turn can influence the efficiency of separation processes like selective salt precipitation.
While specific research detailing the separation efficiency of different this compound isomers via salt precipitation is limited, general principles of physical organic chemistry suggest that the degree of branching in the alkyl chain can affect intermolecular forces, packing efficiency in a crystal lattice, and solubility.
Theoretical Impact of Isomerism on Separation:
Solubility: Branched-chain isomers generally exhibit different solubilities compared to their linear counterparts. The branching can disrupt the regular packing of molecules, potentially increasing their solubility in some organic solvents. In the context of selective salt precipitation, a significant difference in the solubility of the sodium or lithium salts of n-octyl phosphate versus a branched-chain octyl phosphate could either enhance or hinder the separation from their di-ester counterparts. For instance, if the salt of a branched mono-octyl phosphate is more soluble than the n-octyl version, it might be more difficult to precipitate effectively, thus lowering the separation efficiency.
Crystal Lattice Formation: The efficiency of precipitation is also dependent on the ease with which the salt can form a stable crystal lattice. The geometry of branched isomers can introduce steric hindrance that may impede the formation of a well-ordered, stable crystal lattice, potentially leading to a less complete precipitation and lower yields of the purified mono-ester.
Intermolecular Interactions: The nature of the alkyl chain influences van der Waals forces. Linear chains can pack more closely together, leading to stronger intermolecular attractions compared to more bulky, branched chains. This could translate to a lower solubility and more favorable precipitation for the salts of linear octyl phosphate esters.
Although direct experimental data and comparative studies on the separation of this compound isomers are not extensively available in the reviewed literature, the structural differences between linear and branched isomers are known to affect physical properties relevant to separation.
Table 2: Potential Influence of Octyl Isomer Structure on Properties Relevant to Separation
| Property | Linear Isomer (e.g., n-octyl) | Branched Isomer (e.g., 2-ethylhexyl) | Potential Impact on Separation Efficiency |
| Molecular Packing | More regular, allows for closer packing | Irregular, steric hindrance may prevent close packing | Potentially higher precipitation efficiency for linear isomers due to more stable crystal lattice formation. |
| Intermolecular Forces | Potentially stronger van der Waals forces due to closer packing | Weaker van der Waals forces due to increased distance between molecules | May lead to lower solubility and more complete precipitation of linear isomer salts. |
| Solubility in Organic Solvents | Generally lower | Generally higher | Could result in lower recovery of branched isomers during precipitation, thus affecting separation efficiency. |
Further empirical studies are necessary to quantify the precise impact of the isomer ratios of the octyl group on the efficiency of selective salt precipitation for this compound and its derivatives. Such research would provide valuable data for optimizing purification processes in industrial settings.
Advanced Applications of Phosphoric Acid Octyl Ester in Chemical Systems
Surfactant and Emulsification Science
Phosphoric acid octyl ester, a member of the phosphate (B84403) ester family of anionic surfactants, demonstrates significant versatility in applications requiring the modification of surface and interfacial properties. ethox.com These organic esters of phosphoric acid are synthesized through a phosphation process where a phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), reacts with the hydroxyl group of a hydrophobe, in this case, octanol (B41247). ethox.com The choice of phosphorylating agent and reaction conditions influences the final product's composition, particularly the ratio of monoester to diester, which in turn dictates its functional properties like solubility and surface activity. shreechem.inlankem.comp2infohouse.org
Mechanistic Basis of Surface Activity and Interfacial Phenomena
The surface-active properties of this compound are rooted in its amphiphilic molecular structure. The molecule consists of a hydrophilic (water-attracting) phosphate head group and a hydrophobic (water-repelling) octyl tail. This dual nature drives the molecules to align themselves at the interface between two immiscible phases, such as oil and water, or a liquid and a gas.
At an oil-water interface, the hydrophobic octyl tails penetrate the oil phase while the hydrophilic phosphate heads remain in the aqueous phase. This orientation reduces the interfacial tension between the two liquids, which is the energy required to maintain the boundary between them. By lowering this energy barrier, this compound facilitates the mixing and stabilization of immiscible liquids, a process fundamental to emulsification. researchgate.net Similarly, at a liquid-air interface, the hydrophobic tails orient away from the water, reducing the surface tension and enabling properties like wetting and foaming. youtube.com The monoester and diester forms exhibit different properties; for instance, products with a higher diester content tend to be more oil-soluble and are effective in high-pH alkaline systems. shreechem.in
Table 1: Physicochemical Properties of Octyl Phosphate Esters
| Property | Mono-octyl Phosphate | Di-n-octyl Phosphate |
|---|---|---|
| CAS Number | 3991-73-9 chemeo.com | 3115-39-7 cymitquimica.com |
| Molecular Formula | C₈H₁₉O₄P chemeo.com | C₁₆H₃₅O₄P cymitquimica.com |
| Molecular Weight | 210.21 g/mol chemeo.com | 322.4 g/mol (approx.) |
| Appearance | Corrosive liquid nih.gov | Colorless to pale yellow liquid cymitquimica.com |
| Water Solubility | Insoluble nih.gov | Limited solubility cymitquimica.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.456 chemeo.com | 5.7 nih.gov |
Formulation Science in Industrial and Agrochemical Applications
The unique surfactant properties of this compound make it a valuable component in a wide range of industrial and agricultural formulations. Its effectiveness as an emulsifier, dispersant, and wetting agent is leveraged to enhance product performance and stability. pharcos.co.in
In the agrochemical industry, this compound is utilized as a high-performance emulsifier and dispersant. lankem.commiihirchemosol.com Many active ingredients in herbicides and pesticides are oil-based and not readily soluble in water, the primary carrier in spray applications. Phosphate esters facilitate the creation of stable oil-in-water emulsions, known as emulsifiable concentrates, ensuring that the active ingredient is dispersed uniformly in the spray tank for even application. lankem.comgoogle.com
Their utility extends to more complex formulations like suspo-emulsions, where their dual emulsifying and dispersing capabilities are crucial. lankem.com A key advantage of phosphate esters in this context is their high tolerance to electrolytes. lankem.comcrodaagriculture.com This allows for the simultaneous spray application of pesticides with liquid fertilizers or micronutrients, preventing the destabilization of the emulsion that can occur with other surfactants. lankem.com In some glyphosate formulations, phosphate esters are used in combination with other surfactants to improve herbicidal effectiveness. google.com
Table 2: Functions of this compound in Agrochemicals
| Function | Description | Application Benefit |
|---|---|---|
| Emulsifier | Forms stable oil-in-water emulsions for water-insoluble active ingredients. lankem.com | Ensures uniform distribution of pesticide in spray applications. |
| Dispersant | Prevents solid particles from agglomerating in suspension concentrates and water-dispersible granules. lankem.commiihirchemosol.com | Allows for high solid content formulations with good stability. |
| Compatibility Agent | Maintains formulation stability in the presence of high concentrations of electrolytes (e.g., liquid fertilizers). lankem.com | Enables effective tank-mixing of pesticides with micronutrients. |
This compound is incorporated into industrial and institutional cleaning formulations, particularly those designed for high-performance applications. shreechem.in As an anionic surfactant, it provides excellent detergency, wetting, and emulsification of oily and greasy soils. lankem.com
A significant attribute is its stability and functionality in highly alkaline environments. pharcos.co.in This allows for the formulation of heavy-duty, highly "built" detergents that contain substantial levels of builders such as caustic soda or silicates. lankem.com The high electrolyte solubility of phosphate esters often eliminates the need for additional hydrotropes (solubilizing agents), simplifying formulations and reducing costs. lankem.com They are effective in applications such as metal surface cleaning and in commercial cleansers. pharcos.co.in
In the textile industry, this compound and related compounds serve multiple functions throughout the manufacturing process. sjc.com.tw They are used as scouring agents to remove natural oils, waxes, and other impurities from fibers like cotton and synthetics before dyeing. sjc.com.tw Their emulsifying properties help to lift and suspend these oily substances, preventing them from redepositing on the fabric. sjc.com.twgoogle.com They also act as wetting agents, ensuring rapid and uniform penetration of processing liquors, and can function as antistatic agents to reduce static buildup in synthetic fibers. google.commatangiindustries.com
In the paper recycling industry, a critical step is the removal of printing ink from waste paper pulp, a process known as de-inking. wikipedia.org Froth flotation is a common method where air is bubbled through a pulp slurry. wikipedia.org Surfactants are added to render the hydrophobic ink particles attachable to the air bubbles, which then rise to the surface as a foam and are skimmed off. kao.com Organic phosphoric acid esters have been specifically identified as effective agents for the flotation of fillers and ink from deinked waste paper, demonstrating their role in separating hydrophobic ink particles from hydrophilic paper fibers. google.comgoogle.com
Biomimetic and Pharmaceutical Formulations
The structural similarity of this compound to natural phospholipids—the primary components of cell membranes—opens avenues for its use in biomimetic and pharmaceutical applications. Biomimetic formulations are designed to imitate the structure and function of natural biological systems. letsmakebeauty.comeauthermalejonzac.com
The amphiphilic nature of this compound, with its charged phosphate head and nonpolar octyl tail, allows it to interact with and integrate into lipid bilayers. Research has shown that as an anionic surfactant, it can reduce the surface tension of phospholipid membranes and, at sufficient concentrations, increase membrane fluidity. This ability to mimic the behavior of membrane components is a key principle in designing advanced drug delivery systems and creating highly skin-compatible cosmetic formulations. eauthermalejonzac.com Formulations that use emulsifiers capable of forming lamellar structures, which mimic the skin's own lipid organization, can enhance the penetration of active ingredients and improve hydration by acting as a "second skin". eauthermalejonzac.com While specific applications of this compound are still emerging, its fundamental properties align with the principles of biomimicry, particularly in systems involving membrane interactions. nih.govutwente.nl
Nanoparticle Encapsulation for Drug Delivery Systems
The use of nanoparticles as carriers for therapeutic drugs represents a significant advancement in medicine, allowing for targeted delivery and improved bioavailability. nih.govmdpi.com this compound, with its surfactant properties, is a candidate for the formulation and stabilization of these complex systems. Its molecular structure, featuring a hydrophilic phosphate head and a lipophilic octyl tail, allows it to act as an emulsifier or stabilizer in the creation of nanoemulsions and lipid-based nanoparticles. cymitquimica.com
In nanoemulsion formulations, surfactants are critical for reducing interfacial tension between the oil and water phases, leading to the formation of stable, small-sized droplets capable of encapsulating hydrophobic drugs. nih.govmdpi.com While many different surfactants are used, the principle relies on the amphipathic nature of the molecule to form a protective layer around the nano-droplets, preventing coalescence. acs.org
Similarly, in lipid nanoparticles (LNPs) and polymeric nanoparticles, phosphate-containing molecules can play a role in both the structure and stability of the particle. nih.govresearchgate.net These systems can entrap drugs within a lipid or polymer matrix, protecting them from degradation and controlling their release. ecancer.orgnih.gov The surface chemistry of these nanoparticles is crucial for their interaction with biological systems, and molecules like phosphoric acid esters can be used to modify the surface to achieve desired properties. nih.gov Although the direct application of this compound in commercial drug delivery systems is not widely documented in primary literature, its properties are analogous to other phosphate esters and surfactants utilized in the development of advanced drug delivery platforms. The general strategy involves using such carriers to deliver drugs to specific cells or tissues, thereby increasing efficacy and reducing side effects. nih.govnih.gov
Table 1: Potential Roles of this compound in Nanoparticle Drug Delivery
| Nanoparticle System | Potential Function of this compound | Mechanism of Action |
|---|---|---|
| Nanoemulsions | Emulsifier / Stabilizer | Reduces interfacial tension between oil and aqueous phases, preventing droplet coalescence. nih.gov |
| Lipid Nanoparticles (LNPs) | Component of lipid layer | The lipophilic octyl tail integrates into the lipid core while the phosphate head remains at the aqueous interface, contributing to stability. nih.gov |
| Polymeric Nanoparticles | Surface modifier | Adsorbs to the nanoparticle surface, providing steric or electrostatic stabilization to prevent aggregation. ecancer.org |
| Calcium Phosphate Nanoparticles | Stabilizer / Functional component | Can be incorporated to stabilize the nanoparticle structure, which is readily soluble at low pH, facilitating drug release in endosomes. nih.govnih.gov |
Membrane Protein Solubilization Studies
The study of integral membrane proteins (IMPs) is fundamental to understanding many cellular processes, yet it presents significant challenges due to the proteins' hydrophobic nature. nih.gov To study these proteins in vitro, they must first be extracted from their native lipid bilayer environment, a process known as solubilization. This is achieved using detergents, which are amphipathic molecules that can disrupt the lipid membrane and form micelles around the hydrophobic regions of the protein, rendering them soluble in aqueous solutions. nih.govgoogle.com
This compound, as an amphipathic molecule, can function as a detergent in this context. The process of solubilization generally follows a three-stage model:
Partitioning : At low concentrations, detergent monomers partition into the lipid bilayer.
Saturation and Lysis : As the concentration increases, the membrane becomes saturated with detergent molecules, leading to the destabilization and breakdown of the bilayer into mixed micelles containing lipids, proteins, and detergent. cymitquimica.com
Micelle Formation : At or above the critical micelle concentration (CMC), the membrane protein is fully extracted from the lipid environment and encapsulated within a detergent micelle, forming a protein-detergent complex that is soluble in the aqueous buffer. google.com
The choice of detergent is critical, as a harsh detergent can denature the protein, causing it to lose its structure and function. The effectiveness of a detergent is related to its structure, including the length of its hydrophobic tail and the nature of its hydrophilic headgroup. Non-ionic detergents are generally considered milder than ionic ones. While classic non-ionic detergents like n-octyl β-D-glucopyranoside (OG) are widely used, the principles of their action are applicable to other amphiphiles like octyl phosphate esters. nih.govnih.gov The goal is to find a detergent that can effectively solubilize the protein while maintaining its native conformation and activity. nih.gov
Flame Retardancy Mechanisms and Synergistic Effects
Organophosphorus compounds, including this compound, are widely used as halogen-free flame retardants. uconn.edu Their effectiveness stems from their ability to interrupt the combustion cycle in both the condensed (solid) and gaseous phases. mdpi.com
Thermal Decomposition Pathways and Char Formation Catalysis
In the condensed phase, the primary mechanism of phosphorus-based flame retardants is the promotion of char formation. nih.govnih.gov When exposed to the high temperatures of a fire, phosphoric acid esters undergo thermal degradation. researchgate.netmdpi.com This decomposition process yields phosphoric acid or related acidic phosphorus species. google.comepa.gov
These acidic species act as catalysts for the dehydration and crosslinking of the underlying polymer matrix. mdpi.comresearchgate.net This process abstracts water from the polymer, leaving behind a carbonaceous, insulating layer known as char. google.com This char layer serves multiple protective functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.
It limits the release of volatile, flammable gases that would otherwise fuel the fire.
It prevents oxygen from reaching the polymer surface, thus inhibiting further combustion. mdpi.com
The thermal decomposition of alkyl phosphate esters typically proceeds through the cleavage of C-O and P-O bonds, initiating the reactions that lead to the formation of the protective polyphosphoric acid layer.
Gaseous Phase Dilution and Byproduct Analysis
In addition to their action in the solid phase, some phosphorus compounds can also inhibit combustion in the gas phase. mdpi.comuconn.edu During pyrolysis, volatile phosphorus-containing radicals, such as PO•, HPO•, and PO2•, can be released into the flame.
These highly reactive radicals interfere with the chain reactions of combustion. They act as radical scavengers, effectively trapping the key high-energy radicals (H• and OH•) that propagate the fire. nih.gov By terminating these chain reactions, the flame chemistry is interrupted, the flame intensity is reduced, and combustion becomes less efficient.
Furthermore, the decomposition of the flame retardant can release non-combustible gases, such as water vapor and carbon dioxide. These gases can dilute the concentration of flammable gases and oxygen in the flame zone, further suppressing the combustion process. nih.gov
Table 2: Flame Retardancy Mechanisms of this compound
| Phase | Mechanism | Description |
|---|---|---|
| Condensed Phase | Char Formation | Thermal decomposition produces phosphoric acid, which catalyzes the dehydration of the polymer to form a protective, insulating carbonaceous layer. nih.govgoogle.com |
| Gas Phase | Radical Trapping | Volatile phosphorus radicals (e.g., PO•) are released into the flame, where they quench H• and OH• radicals, terminating combustion chain reactions. nih.gov |
| Gas Phase | Dilution | The release of non-combustible gases dilutes the fuel and oxygen concentration in the flame. nih.gov |
Synergistic Interactions with Co-retardant Additives
The flame retardant efficacy of phosphorus compounds can be significantly enhanced through synergistic interactions with other additives, particularly nitrogen-containing compounds (P-N synergism). When used in combination, these two types of retardants often produce a greater flame retardant effect than the sum of their individual contributions.
The synergy between phosphorus and nitrogen is believed to occur through several mechanisms:
Enhanced Charring : Nitrogen compounds can react with the phosphoric acid formed during decomposition to create phosphorus-nitrogen species. These species are more thermally stable and are more effective at promoting char formation and increasing the integrity of the char layer. mdpi.com
Gas Phase Effects : Some nitrogen compounds, like melamine, can release non-flammable gases (e.g., ammonia) upon decomposition, which helps to dilute the flammable gases in the flame zone.
Improved Thermal Stability : The interaction between phosphorus and nitrogen can lead to the formation of a more stable, cross-linked structure during pyrolysis, which delays the onset of decomposition and reduces the rate of fuel release. ecancer.org
This synergistic approach allows for a lower total loading of flame retardant to be used while still achieving a high level of fire safety, which is advantageous for preserving the mechanical properties of the base polymer.
Tribological Applications of this compound
In the field of tribology, phosphoric acid esters are widely utilized as anti-wear (AW) and extreme pressure (EP) additives in lubricants for industrial and automotive applications. Their function is to protect metal surfaces from wear and seizure, particularly under boundary lubrication conditions where direct asperity contact between moving surfaces can occur.
The mechanism of action involves the thermal and pressure-induced chemical reaction of the phosphate ester with the metal surface. When subjected to the high localized temperatures and pressures generated at the contact points between surfaces, the ester molecules decompose. This decomposition leads to the formation of a complex, protective tribofilm on the metal surface.
This film, often a glassy iron polyphosphate layer on ferrous surfaces, is sacrificial and has a lower shear strength than the base metal. It serves several key functions:
It acts as a physical barrier that prevents direct metal-to-metal contact, thus reducing adhesive wear and scuffing.
It can smooth the surfaces by "chemical polishing," where the film forms on the peaks of the surface asperities and is subsequently worn away, leading to a smoother surface profile over time.
Studies on various phosphate esters have shown that their tribological performance is influenced by the nature of the alkyl or aryl group attached to the phosphate. The octyl group in this compound contributes to its oil solubility and influences the kinetics of its decomposition and film formation, making it an effective additive for reducing friction and protecting against wear in lubricated systems.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-octyl β-D-glucopyranoside |
| Phosphoric Acid |
| Polyphosphoric Acid |
| Melamine |
| Ammonia |
Lubricity Enhancement in Lubricants and Hydraulic Fluids
Phosphoric acid octyl esters enhance lubricity by forming a resilient, low-shear-strength film on metallic surfaces. The fundamental mechanism involves the initial adsorption of the phosphate ester onto the metal oxide layer of the bearing surface. mdpi.com This process is crucial in the boundary lubrication regime, where direct contact between metal asperities can cause significant wear. mdpi.com The polar nature of the phosphate ester group facilitates strong adherence to the metal, creating a durable layer that reduces friction between moving parts. The effectiveness of these esters as lubricity additives tends to increase with their acidity. google.com This adsorbed film prevents direct metal-to-metal contact, thereby reducing wear and extending the operational life of the equipment.
Anti-Wear and Extreme Pressure Properties of Ester Formulations
Under conditions of high load and temperature, phosphoric acid octyl esters exhibit excellent anti-wear (AW) and extreme pressure (EP) properties. These additives function by chemically reacting with the metal surfaces when activated by the heat from friction. mdpi.com This tribochemical reaction forms a protective film, often described as an iron polyphosphate glass, on the metal surface. mdpi.comprecisionlubrication.com
This film formation is a critical process:
Initial Adsorption: The polar phosphate ester molecules adsorb onto the metal surface.
Tribochemical Reaction: Under high pressure and temperature at contact points, the ester decomposes. One of the alkyl (octyl) groups is displaced, allowing the phosphate to react with the iron oxide on the surface. mdpi.com
Film Formation: This reaction creates a durable, glassy layer of iron polyphosphate that physically separates the surfaces. precisionlubrication.com This film is sacrificial and can be replenished as it wears away, providing continuous protection.
The performance of these additives is linked to maintaining a balance between the formation and loss of this protective tribolayer. mdpi.com Studies comparing different phosphate esters have shown that their ability to form these protective films at varying temperatures influences their effectiveness in preventing wear. researchgate.net
Table 1: Influence of Phosphate Ester Structure on Anti-Wear Film Formation
| Additive Type | Film Formation Characteristics | Resulting Wear Protection |
|---|---|---|
| Diaryl Phosphate (DPP) | Forms thermal phosphate film at lower temperatures. | Better wear protection due to earlier film formation. |
| Triaryl Phosphate (TPP) | Requires a period of wear to initiate tribochemical reaction. | Generates a film of similar thickness and chemistry to DPP once initiated. |
| Amine Phosphate | Generates significantly thicker thermal films at temperatures >150°C. | Substantial film growth enabled by available alkyl/ammonium cations. |
This table is based on research findings on the chemistry of films generated from various phosphate ester additives. researchgate.net
Metal Complexation in Lubricant Additive Chemistry
The anti-wear and extreme pressure functionalities of this compound are fundamentally based on its ability to complex with metal surfaces. The process begins with the hydrolysis of the ester, which releases phosphoric acid. This acid is critical in the formation of the surface film. precisionlubrication.com The phosphate anion, with reduced oil solubility, coordinates with the iron on the substrate, leading to the growth of a polymeric, glass-like solid film. precisionlubrication.com This complexation results in a stable, protective layer that passivates the metal surface, preventing direct contact and subsequent wear. The interaction is a form of chemical bonding where the phosphate group acts as a ligand, complexing with the metal atoms on the bearing surface to form a durable inorganic polymer film.
Solvent Extraction Chemistry and Metal Recovery
In hydrometallurgy, phosphoric acid octyl esters, particularly di(2-ethylhexyl)phosphoric acid (D2EHPA), are crucial reagents for the solvent extraction and recovery of valuable metals from acidic solutions. wikipedia.org
Recovery of Uranium from Phosphoric Acid Media
Wet-process phosphoric acid (WPA), a key component in fertilizer production, contains significant quantities of uranium (up to 300 mg/L). akjournals.com Solvent extraction using D2EHPA is a commercially proven technology to recover this uranium. iaea.orggct.com.tn The process, often called the "Dapex procedure," involves contacting the phosphoric acid stream with an organic solvent consisting of D2EHPA dissolved in a diluent like kerosene. wikipedia.orgakjournals.com The D2EHPA selectively forms a complex with the uranyl ions (UO₂²⁺), transferring them from the aqueous phosphoric acid phase to the organic phase. wikipedia.org Iron is a common interfering ion, and its trivalent form (Fe³⁺) is co-extracted; therefore, it must be reduced to the less-extractable ferrous form (Fe²⁺) prior to extraction. wikipedia.org
Extraction Thermodynamics and Kinetics
The extraction of uranium (VI) by D2EHPA is an exothermic process. researchgate.net In non-polar organic solvents, D2EHPA typically exists as a hydrogen-bonded dimer, (HA)₂. The extraction mechanism involves the exchange of protons from the D2EHPA dimer for the uranyl cation, as shown in the following equilibrium reaction:
UO₂²⁺(aq) + 2(HA)₂(org) ⇌ UO₂(HA₂)₂(org) + 2H⁺(aq)
Here, (aq) denotes the aqueous phase and (org) the organic phase. The reaction kinetics, while influenced by factors like temperature and reactant concentrations, generally reach equilibrium within minutes of contact time. d-nb.info Thermodynamic studies have calculated the activation energy for the extraction process, providing insight into the energy requirements of the system. For example, one study determined the activation energy to be 23.1 kJ/mol. semanticscholar.org The process is reversible, and after extraction, the uranium can be stripped from the organic phase using more concentrated acid solutions or carbonate solutions, allowing the extractant to be recycled. wikipedia.org
Synergistic Extractant Systems in Uranium Hydrometallurgy
The efficiency of uranium extraction by D2EHPA can be significantly enhanced by the addition of a neutral organophosphorus compound, most commonly tri-n-octylphosphine oxide (TOPO). akjournals.comnih.gov This phenomenon is known as synergism, where the combined extraction efficiency of the two reagents is greater than the sum of their individual efficiencies.
The synergistic mixture of D2EHPA and TOPO is the most typical solvent system used for industrial uranium separation from phosphoric acid. nih.gov The TOPO molecule replaces the solvating D2EHPA molecules in the uranium complex, forming a more stable and organophilic species. The synergistic extraction reaction is represented as:
UO₂²⁺(aq) + 2(HA)₂(org) + S(org) ⇌ UO₂(HA₂)₂·S(org) + 2H⁺(aq)
Where 'S' represents the synergist (TOPO). This synergistic complex is more readily extracted into the organic phase. akjournals.com The molar ratio of D2EHPA to TOPO is a critical parameter that is optimized to maximize uranium recovery. akjournals.com Research has shown that a synergistic mixture of D2EHPA and another extractant, tri-n-butylphosphate (TBP), can achieve uranium recovery rates as high as 98%. d-nb.infonih.gov
Table 2: Uranium Extraction Efficiency with Different Extractant Systems
| Extractant(s) | Uranium Extraction Efficiency (%) | Conditions |
|---|---|---|
| D2EHPA | ~99% | From acidic leach solution |
| TnOA (Tri-n-octylamine) | ~98% | From acidic leach solution |
| D2EHPA + TBP (0.2M:0.2M) | Up to 98% | From acidic and alkaline post-leaching liquors |
Data compiled from studies on solvent extraction of uranium from various leach solutions. d-nb.info
Influence of Aqueous Phase Composition on Extraction Efficiency
Table 1: Factors in the Aqueous Phase Affecting Extraction Efficiency
| Factor | Influence on Extraction Efficiency |
|---|---|
| pH / Acidity | Higher acidity can suppress extractant dissociation, affecting metal loading. acs.orgrsc.org |
| Salting-out Agents | Can enhance extraction by destabilizing the metal complex in the aqueous phase. researchgate.net |
| Competing Ions | The presence of other metal ions can reduce the extraction efficiency of the target metal. |
| Anion Type | The nature of the anions in the aqueous phase can influence the formation of the extracted complex. |
Selective Extraction of Non-Ferrous and Rare Earth Metals
Acidic organophosphorus compounds are extensively utilized for the selective extraction and separation of non-ferrous and rare earth metals (REMs) from various aqueous solutions. researchgate.net this compound and similar acidic phosphorus-containing extractants exhibit a remarkable selectivity for chemically similar rare earth elements. acs.org The extraction of REMs from phosphoric acid solutions, which are byproducts of phosphate ore processing, is a significant application. mdpi.commdpi.com The strong acidity and complex matrix of these solutions necessitate efficient and selective extraction agents. mdpi.com
The separation of different rare earth elements from each other is achievable due to the subtle differences in their complexation behavior with the extractant. For example, heavier rare earth elements often exhibit different extraction characteristics compared to lighter ones, allowing for their separation through multi-stage extraction processes. researchgate.net Similarly, in the realm of non-ferrous metals, extractants like bis(2,4,4-trimethylpentyl) phosphinic acid and di(2-ethylhexyl) phosphoric acid have demonstrated high efficiency in separating metals such as zinc and nickel, with extraction being highly dependent on the pH of the aqueous phase. researchgate.net
Coordination Chemistry in Acidic Phosphorus-Containing Extractants
The extraction of metal ions by acidic phosphorus-containing extractants is fundamentally a process of coordination chemistry. These extractants typically function via a cation-exchange mechanism, where the proton of the acidic group is exchanged for a metal cation. researchgate.net The metal-extractant complex that forms is soluble in the organic phase. acs.org
Studies on related systems have shown that the coordination environment of the metal ion often changes upon extraction from the aqueous phase to the organic phase. For instance, lanthanide ions have been observed to have a coordination number of six with oxygen atoms from di-n-butyl phosphoric acid in the organic phase. osti.gov The phosphoryl group (P=O) in these extractants is a key coordination site, acting as a Lewis base to bond with the metal cation. researchgate.netnih.gov The structure and stability of the resulting coordination complex are critical determinants of the extraction selectivity and efficiency. The nature of the substituents on the phosphorus atom can be varied to modify the coordination properties of the phosphoryl group. nih.gov
pH Dependence and Separation Efficiency in Multi-component Systems
The pH of the aqueous phase is a dominant factor in controlling the separation efficiency in multi-component systems using acidic phosphorus-containing extractants. rsc.org The extraction of different metal ions often exhibits a strong and distinct dependence on pH, which forms the basis for their separation. researchgate.net By carefully controlling the pH, it is possible to selectively extract one metal ion while leaving others in the aqueous phase.
For example, in the separation of zinc and nickel, zinc extraction can be achieved at a lower pH (around 2-3.5) while nickel extraction requires a significantly higher pH (4.5-7.5) with extractants like di(2-ethylhexyl) phosphoric acid and Cyanex 272. researchgate.net This difference in pH-dependent extraction behavior allows for their effective separation. The pH at which 50% of the metal is extracted (pH1/2) is a key parameter used to characterize the extraction behavior of a particular metal-extractant system. A larger difference in the pH1/2 values for two different metals indicates a better potential for their separation. rsc.org
Table 2: pH Dependence of Metal Extraction
| Metal Ion | Typical pH Range for Extraction | Reference |
|---|---|---|
| Zinc (Zn²⁺) | 2.0 - 3.5 | researchgate.net |
| Nickel (Ni²⁺) | 4.5 - 7.5 | researchgate.net |
| Rare Earth Elements (REE³⁺) | Varies with specific element and extractant | acs.orgrsc.org |
Functionalization and Material Science Integration
Plasticizer Functionality in Polymer Science
Phosphate esters, including compounds structurally related to this compound, are utilized as plasticizers in polymer science. sciencemadness.orgresearchgate.net Plasticizers are additives that increase the flexibility, durability, and processability of a polymer by reducing the intermolecular forces between the polymer chains. kinampark.com This is achieved by increasing the "free volume" within the polymer matrix, which allows for greater mobility of the polymer chains. kinampark.comresearchgate.net
The addition of phosphate plasticizers can significantly lower the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state. researchgate.net These plasticizers are valued for their efficiency and, in many cases, for imparting flame retardant properties to the polymer formulation. sciencemadness.orgresearchgate.net For instance, even small amounts of phosphate plasticizers can improve flame retardancy, although higher concentrations are typically needed to meet specific requirements. sciencemadness.org The choice of plasticizer depends on the specific polymer and the desired properties of the final product, with factors such as compatibility, volatility, and cost being important considerations. kinampark.com
Role as Processing Aids in Advanced Fiber Production
Phosphoric acid and its derivatives can act as processing aids in the production of advanced fibers, such as activated carbon fibers. In the preparation of activated carbon fibers from precursors like Nomex aramid fibers, impregnation with phosphoric acid has been shown to be beneficial. researchgate.net The phosphoric acid acts as a dehydrating agent and a catalyst during the carbonization and activation steps. researchgate.net
The presence of phosphoric acid can lead to an increased char yield and enhanced reactivity of the char during activation. researchgate.net This results in the development of a higher surface area and a more porous structure in the final activated carbon fibers. researchgate.net While the specific use of this compound as a processing aid in fiber production is not extensively detailed in the provided context, the functional role of phosphoric acid itself suggests that its esters could potentially be used to modify the surface chemistry and processing characteristics of fibers, influencing properties such as dye uptake, thermal stability, and flame retardancy.
Investigation of Residual Phosphorus in Polymeric Fibers
Scientific investigations into residual phosphorus in high-performance polymeric fibers, such as polybenzoxazole (PBO), have primarily focused on a closely related compound, octyldecyl phosphate, which is used as a processing aid. While direct research specifically quantifying residual this compound was not prominently found in the available literature, the methodologies and findings from studies on similar long-chain alkyl phosphate esters provide a framework for understanding potential residual analysis.
In these studies, methods have been developed to efficiently extract phosphorus-containing compounds from the fiber matrix to determine their composition. Characterization has shown that a significant portion of extractable phosphorus can be attributed to these long-chain alkyl phosphate processing aids. Furthermore, analysis of PBO oligomers has indicated that non-extractable phosphorus can be chemically bound to the polymer chain as a monoaryl phosphate ester. This distinction between extractable and non-extractable phosphorus is crucial in understanding the long-term stability and potential effects of residual compounds within the fiber.
Stability of Phosphate Esters in Fiber Matrix
The stability of phosphate esters within a fiber matrix is a critical factor influencing the long-term performance and durability of the material. Research into the thermal degradation of organophosphorus esters, which are often used as flame retardants in polymeric materials, provides insights into their stability. The thermal decomposition of alkyl phosphate esters typically occurs at relatively low temperatures through the elimination of a phosphorus acid. nih.gov This process is highly dependent on the level of oxygenation at the phosphorus atom. nih.govmdpi.com
The general mechanism for the thermal degradation of alkyl phosphates in a polymer matrix involves the following stages:
Initial Decomposition: The phosphate ester undergoes decomposition to generate a phosphorus acid. This acid can then promote cationic crosslinking and char formation in the polymer, which is a key mechanism for flame retardancy. mdpi.com
Further Degradation: The phosphorus acids formed are often unstable at higher temperatures and degrade further, evolving volatile species. nih.gov
Immobilization on Mesoporous Silica Materials for Catalytic Supports
The immobilization of active catalytic species onto solid supports is a widely employed strategy to enhance catalyst stability, recovery, and reusability. Mesoporous silica materials, with their high surface area, tunable pore sizes, and good thermal and chemical stability, are excellent candidates for catalyst supports. researchgate.net
While specific research detailing the immobilization of this compound is limited, studies on the immobilization of other phosphate esters and phosphonic acids provide a clear indication of the feasibility and methodology. A common method for immobilization involves the reaction between the hydroxyl groups on the silica surface and the phosphate or phosphonic acid group of the molecule to be anchored.
A straightforward method for the direct immobilization of such compounds utilizes a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343). This approach effectively removes water from the reaction, driving the condensation reaction between the silica surface and the phosphate ester. One of the advantages of this technique is that it often does not require the pre-drying of the silica or the reagents.
The successful immobilization is typically confirmed through various characterization techniques, including solid-state NMR spectroscopy, elemental analysis, and gas sorption analysis to measure changes in surface area and pore volume.
Table 1: General Parameters for Immobilization of Organophosphorus Compounds on Mesoporous Silica
| Parameter | Description | Typical Values/Conditions |
| Support Material | The mesoporous silica used as the solid support. | SBA-15, MCM-41 |
| Functional Group | The group on the molecule that anchors to the silica. | Phosphate ester, Phosphonic acid |
| Reaction Method | The chemical process used for immobilization. | Direct condensation via azeotropic distillation |
| Solvent | The liquid medium for the reaction. | Toluene |
| Apparatus | The glassware setup used for the reaction. | Dean-Stark apparatus |
| Reaction Time | The duration of the immobilization reaction. | Typically 16 hours |
| Confirmation Techniques | Methods to verify successful immobilization. | Solid-state NMR, Elemental Analysis, Gas Sorption |
This table represents generalized data based on the immobilization of similar organophosphorus compounds, as specific data for this compound was not available.
Wetting and Dispersing Agent Performance in Pigment Systems
Phosphoric acid esters are recognized for their role as effective wetting and dispersing agents in pigment systems, particularly for inorganic pigments like titanium dioxide (TiO2) in coatings and inks. ayshzj.com The performance of these additives is crucial for achieving desired properties such as high pigment loading, low viscosity, good color development, and long-term stability of the dispersion. mdpi.com
The function of a phosphoric acid ester as a dispersant involves the "head and tail" structure of the molecule. The polar phosphate "head" group adsorbs onto the surface of the pigment particles, while the non-polar alkyl "tail" (in this case, the octyl group) extends into the liquid medium. This creates a steric barrier that prevents the pigment particles from agglomerating, a process known as flocculation. ashland.com
The effectiveness of a dispersant can be evaluated by measuring several key parameters of the pigment dispersion (millbase) and the final coating:
Viscosity Reduction: An efficient dispersant will significantly lower the viscosity of the millbase at a given pigment concentration, allowing for higher pigment loadings.
Color Strength: By ensuring a fine and stable dispersion of pigment particles, the dispersant helps to maximize the color strength of the coating.
Gloss and Haze: A well-dispersed pigment system contributes to higher gloss and lower haze in the final paint film.
Dispersion Stability: This is often assessed by observing any changes in viscosity or evidence of pigment settling over time, sometimes under accelerated aging conditions (e.g., elevated temperatures).
While general literature supports the use of phosphate esters for these applications, specific performance data for this compound is not detailed in the available research. However, it is expected to be effective for a range of inorganic pigments and fillers, contributing to improved dispersion quality and stability in both aqueous and non-aqueous systems. nih.gov
Mechanistic and Theoretical Investigations of Phosphoric Acid Octyl Ester
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving phosphoric acid esters. Density Functional Theory (DFT) and ab initio Quantum Mechanics/Molecular Mechanics (QM/MM) methods are frequently employed to model reaction pathways, transition states, and intermediate structures at the atomic level. These studies are crucial for understanding the stereoselectivity and reactivity observed in reactions catalyzed by chiral phosphoric acids.
Theoretical investigations have been key to understanding the reactivity and stereoselectivity of reactions catalyzed by BINOL-derived chiral phosphoric acids (CPAs). h-its.org Computational analyses can help determine whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in a chiral phosphoric acid-mediated spiroketalization, computational analysis found a concerted pathway to be the lowest in energy. researchgate.net Direct dynamics simulations further suggested that oxocarbenium ions are not stable intermediates in this type of reaction. researchgate.net
Furthermore, computational studies help explain the role of the catalyst's structure in controlling stereoselectivity. The common feature of versatile CPA catalysts is the presence of large aryl groups surrounding the binding site, which confines the substrate and enables effective chirality transfer. illinois.edu Mechanistic studies, combining DFT computations with experimental data like NMR studies, have revealed the existence of competing monomeric and dimeric catalytic pathways, which can exhibit opposite enantioselectivities depending on reaction conditions such as temperature and catalyst loading. h-its.org
Adsorption Behavior and Surface Interaction Modeling
Phosphoric acid octyl ester, a type of monoalkyl phosphate (B84403) ester, is recognized as an effective corrosion inhibitor for metals, particularly iron and steel in acidic environments. acs.orgresearchgate.net Its mechanism of action is primarily attributed to its adsorption onto the metal surface, forming a protective film that acts as a barrier against corrosive agents. tribology.rsekb.eg
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), indicate that octyl phosphate acts as a mixed-type inhibitor. acs.orgresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the cathodic process. acs.org The adsorption of these inhibitor molecules on the metal surface reduces the double-layer capacitance and increases the charge transfer resistance. researchgate.net
The adsorption process is influenced by the molecular structure. The phosphate head group provides a strong anchor to the metal surface, while the octyl tail forms a hydrophobic layer that repels water and corrosive species. X-ray Photoelectron Spectroscopy (XPS) analysis has shown that monoalkyl phosphate esters adsorb on iron surfaces through the un-ionized P–OH groups. acs.org The adsorption behavior of these esters typically follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer on the metal surface. acs.orgresearchgate.net This protective layer of metal phosphate is crucial in preventing corrosion. tribology.rs
Table 1: Research Findings on Corrosion Inhibition by Octyl Phosphate
| Metal | Corrosive Medium | Inhibitor Type | Key Findings | Adsorption Model |
|---|---|---|---|---|
| Iron | 0.5 M H₂SO₄ | Mixed-type (dominant cathodic effect) | Adsorbs on the iron surface via un-ionized P-OH groups, forming a protective film. acs.org | Langmuir |
| C-steel | 0.5 M HCl | Mixed-type | Inhibition efficiency increases with concentration; reduces double layer capacitance and increases charge transfer resistance. researchgate.net | Langmuir |
| Steel Rebar | Chloride-Containing Pore Solution | Mixed-type (anodic/cathodic) | Phosphate ions replace Cl⁻ ions and adsorb onto the steel surface, forming a stable iron phosphate film. mdpi.com | Not Specified |
Froth flotation is a critical process in mineral processing that separates valuable minerals from gangue based on differences in their surface hydrophobicity. researchgate.netmdpi.com Phosphoric acid esters, such as isooctyl polyoxyethylene ether phosphate, can act as collectors in reverse flotation processes, particularly for phosphate ores. journalssystem.com In this context, the collector selectively adsorbs onto the surface of gangue minerals (like dolomite), rendering them hydrophobic and allowing them to be carried away by air bubbles, while the valuable phosphate mineral (fluorapatite) remains in the pulp. journalssystem.com
The adsorption mechanism at the mineral-water interface is governed by surface chemistry. researchgate.net Zeta potential and XPS analyses are used to study these interactions. For instance, the adsorption of an isooctyl phosphate collector on dolomite (B100054) and fluorapatite (B74983) is attributed to interactions with calcium active sites on the mineral surfaces. journalssystem.com The higher density of active sites on the gangue mineral can lead to stronger and more selective adsorption of the collector, which is the basis for the separation. journalssystem.com
The efficiency of flotation is highly dependent on factors such as the chemical structure of the collector, its concentration, and the pH of the pulp. mdpi.comjournalssystem.com The amphiphilic nature of this compound is key to its function; the polar phosphate group interacts with the mineral surface, while the nonpolar octyl group extends into the aqueous phase, creating the necessary hydrophobicity for bubble attachment. researchgate.net
Table 2: Role of Phosphoric Acid Esters in Flotation
| Process | Mineral System | Reagent | Mechanism of Action | Key Outcome |
|---|---|---|---|---|
| Reverse Flotation | Collophanite (Fluorapatite) / Dolomite | Isooctyl polyoxyethylene ether phosphate (AEP) | Selective adsorption on dolomite via Ca²⁺ and Mg²⁺ active sites, rendering it hydrophobic. journalssystem.com | Successful separation of dolomite from fluorapatite at natural pH. journalssystem.com |
| General Froth Flotation | Mineral/Gangue | Amphiphilic Collectors | The hydrophilic polar group adsorbs on the target mineral surface, while the hydrophobic tail points outwards, allowing attachment to air bubbles. researchgate.net | Separation based on induced surface hydrophobicity. researchgate.net |
Brønsted Acid Catalysis by Chiral Phosphoric Acid Octyl Esters
Chiral phosphoric acids (CPAs), particularly those derived from axially chiral backbones like BINOL, have emerged as a highly versatile and powerful class of Brønsted acid organocatalysts. sigmaaldrich.comrsc.org These molecules are effective in a vast array of asymmetric transformations. rsc.orgresearchgate.net The catalytic activity stems from their ability to act as bifunctional catalysts; the acidic proton on the phosphate group activates the substrate (electrophile) through hydrogen bonding, while the basic phosphoryl oxygen can interact with and orient the nucleophile. libretexts.org This dual activation within a well-defined chiral pocket allows for high levels of stereocontrol. illinois.edu The steric bulk of substituents on the chiral backbone, such as the 3,3'-positions of BINOL, is crucial for creating the chiral environment that dictates the enantioselectivity of the reaction. libretexts.org
Chiral phosphoric acid octyl esters and their analogues catalyze a wide range of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, transfer hydrogenations, and cycloadditions. researchgate.netnih.gov A key application is the activation of imines for nucleophilic attack. For example, the asymmetric transfer hydrogenation of imines using a Hantzsch ester as the reductant is a classic transformation catalyzed by CPAs, yielding highly enantioenriched amines. sigmaaldrich.comnih.gov
Kinetic resolution is another powerful application of these chiral catalysts. In this process, the catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for the separation of the enantiomers. Chiral phosphoric acids have been successfully employed in the kinetic resolution of secondary alcohols through asymmetric acylation. nih.govucsf.edu They have also been used in the parallel kinetic resolution of more complex substrates, such as aziridine-containing quinoxalines, where the catalyst dictates the reduction selectivity for both enantiomers of the starting material, leading to two different, highly enantioenriched diastereomeric products. chemrxiv.org
Table 3: Examples of CPA-Catalyzed Enantioselective Reactions
| Reaction Type | Substrates | Key Features of Catalysis | Typical Outcome |
|---|---|---|---|
| Transfer Hydrogenation | Imines, Quinolines | Activation of imine by protonation; use of a Hantzsch ester as a hydride source. libretexts.orgnih.gov | High yields and excellent enantioselectivities (ee). sigmaaldrich.com |
| Mannich Reaction | Aldimines, Ketene Silyl Acetals | Bifunctional activation of both the imine electrophile and the nucleophile. illinois.edunih.gov | High enantioselectivity in the formation of β-amino esters. researchgate.net |
| Kinetic Resolution | Racemic Secondary Alcohols | Enantioselective acylation catalyzed by the chiral phosphoric acid. nih.gov | Separation of enantiomers with high selectivity. nih.govucsf.edu |
| Parallel Kinetic Resolution | Racemic Aziridinoquinoxalines | Catalyst-controlled reduction of both enantiomers to different diastereomers. chemrxiv.org | Formation of two separate, highly enantioenriched diastereomeric products. chemrxiv.org |
The mechanism of catalysis by chiral phosphoric acids is fundamentally based on proton transfer. illinois.edu In many reactions, the catalyst operates through general acid catalysis, where the proton is transferred in the rate-determining step. illinois.edu This is distinct from specific acid catalysis, where the substrate is fully protonated before the rate-limiting step. illinois.edu
In the asymmetric transfer hydrogenation of an imine, the phosphoric acid catalyst plays a dual role. It first protonates the imine, generating a more electrophilic iminium ion. nih.gov Simultaneously, the conjugate base, the chiral phosphate anion, forms a tight, hydrogen-bonded ion pair with the iminium ion. This chiral anion then directs the approach of the hydride donor (e.g., Hantzsch ester), facilitating the stereoselective hydride transfer. nih.gov After the transfer, a proton is returned from the newly formed amine product to the pyridinium (B92312) salt, regenerating the Hantzsch ester and the phosphoric acid catalyst. nih.gov
In other systems, chiral phosphoric acids can act as "chiral proton-transfer shuttle" (CPTS) catalysts. rsc.org This is particularly relevant in reactions like metal-catalyzed carbene insertions into X-H bonds. Here, the enantioselectivity-determining step is the proton transfer to an intermediate ylide or enolate. The chiral phosphoric acid catalyst controls the stereochemistry of this final protonation step, effectively shuttling a proton to one face of the intermediate. rsc.org
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dolomite |
| Fluorapatite |
| Hantzsch ester |
| Iron |
| Isooctyl polyoxyethylene ether phosphate |
| This compound |
Spectroscopic and Analytical Characterization of Ester Complexes
The comprehensive characterization of this compound complexes relies on a suite of spectroscopic and analytical techniques. These methods provide critical insights into the molecular structure, bonding, and electronic environment of the coordinated metal center and the ester ligand. The selection of techniques is often dictated by the nature of the metal ion and the specific structural questions being addressed.
A foundational technique in the study of organophosphorus compounds is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including the nature of the substituents on the phosphate group and its coordination to a metal center. For diamagnetic complexes, the coordination of the phosphoryl oxygen to a metal ion typically results in a downfield shift of the ³¹P NMR signal compared to the free ligand. This shift provides direct evidence of complex formation and can offer clues about the strength of the coordination bond.
In the case of paramagnetic metal complexes, such as those involving lanthanide ions, the effect on the ³¹P NMR spectrum is more complex. The interaction with the unpaired electrons of the metal ion can lead to very large chemical shifts, which can be either upfield or downfield, and significant line broadening. For instance, in a series of isostructural lanthanide(III) tris-silylphosphide complexes, the ³¹P NMR chemical shifts were observed to span a very wide range, with the neodymium complex showing a remarkably deshielded signal at 2570.14 ppm and the samarium complex exhibiting a shielded signal at -259.21 ppm nih.govnih.gov. While these are not octyl phosphate complexes, they illustrate the profound impact of paramagnetic centers on phosphorus NMR spectra. Analysis of these paramagnetic shifts can provide detailed information about the geometry of the complex in solution nih.govnih.gov.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is another cornerstone for the characterization of these complexes. The P=O stretching vibration (ν(P=O)) in the free this compound is a strong, characteristic band in the IR spectrum. Upon coordination to a metal ion, the frequency of this band typically shifts to a lower wavenumber (a red shift). This shift is indicative of the weakening of the P=O double bond due to the donation of electron density from the phosphoryl oxygen to the metal center. The magnitude of this shift can be correlated with the strength of the metal-oxygen bond. For example, in studies of uranium complexes with tributyl phosphate (TBP) and trioctyl phosphine (B1218219) oxide (TOPO), a clear shift in the P=O stretching frequency upon complexation was observed, indicating direct coordination iaea.org.
The following table summarizes typical spectroscopic data for related organophosphate complexes, illustrating the expected trends upon complexation.
| Technique | Compound/Complex | Key Spectroscopic Feature | Observation | Reference |
| ³¹P NMR | [La{P(SiMe₃)₂}₃(THF)₂] | Chemical Shift (δ) | -113.0 ppm | nih.gov |
| ³¹P NMR | [Ce{P(SiMe₃)₂}₃(THF)₂] | Chemical Shift (δ) | 616.7 ppm | nih.gov |
| ³¹P NMR | [Nd{P(SiMe₃)₂}₃(THF)₂] | Chemical Shift (δ) | 2570.3 ppm | nih.gov |
| FTIR | Uranyl nitrate-Tributyl Phosphate | ν(P=O) | 1288 cm⁻¹ (free TBP) → 1178 cm⁻¹ (complexed) | iaea.org |
| FTIR | Uranyl nitrate-Trioctyl Phosphine Oxide | ν(P=O) | 1165 cm⁻¹ (free TOPO) → 1097 cm⁻¹ (complexed) | iaea.org |
Elucidation of Structure-Reactivity Relationships
The elucidation of structure-reactivity relationships for this compound complexes is crucial for understanding their behavior in various applications, such as catalysis and solvent extraction. The reactivity of these complexes is intrinsically linked to their molecular structure, including the nature of the metal ion, the coordination geometry, and the electronic properties of the ligands.
One of the most studied aspects of reactivity for phosphate ester complexes is their role in catalyzing the hydrolysis of other phosphate esters. The catalytic activity is highly dependent on the structure of the metal complex. For example, studies on copper(II) complexes with different macrocyclic ligands have shown that the rate of hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) increases by nearly an order of magnitude as the ligand size is increased from a nine-membered to an eleven-membered ring nih.gov. This enhancement in reactivity was correlated with changes in the coordination geometry of the copper center, which progressed from square pyramidal to distorted trigonal bipyramidal nih.gov. The larger macrocycles also led to a decrease in the formation of inactive dimeric species in solution, thereby increasing the concentration of the catalytically active monomeric complex nih.gov.
The Lewis acidity of the metal center is a key factor influencing the catalytic activity. A more Lewis acidic metal ion can more effectively polarize the P=O bond of the coordinated substrate, making the phosphorus atom more susceptible to nucleophilic attack. The choice of metal ion and the nature of the other ligands in the coordination sphere can modulate this Lewis acidity.
The stability of the ester linkage in the coordinated this compound itself is also a critical aspect of its reactivity profile. The hydrolysis of the ester is pH-dependent, with increased rates in alkaline media . Coordination to a metal ion can either enhance or retard this hydrolysis. If the metal complex provides a binding site for a nucleophile (like a hydroxide (B78521) ion) and positions it for an intramolecular attack on the phosphorus center of the ester, the hydrolysis can be accelerated. Conversely, if the coordination to the metal center sterically hinders the approach of a nucleophile, the ester may be stabilized against hydrolysis.
The following table presents data on the catalytic hydrolysis of a model phosphate diester by different copper(II) complexes, illustrating the relationship between the ligand structure and the observed reactivity.
| Catalyst | Substrate | Rate Constant, k (s⁻¹) | Comments | Reference |
| Cu( consensus.appaneN₃)Cl₂ | BNPP | (Not specified, but lower than others in series) | Square pyramidal geometry, higher dimer formation | nih.gov |
| Cu( researchgate.netaneN₃)Br₂ | BNPP | (Intermediate value) | Geometry between square pyramidal and trigonal bipyramidal | nih.gov |
| Cu( datapdf.comaneN₃)Br₂ | BNPP | (Highest in the series) | Distorted trigonal bipyramidal geometry, lower dimer formation | nih.gov |
Environmental Fate and Biodegradation Studies of Phosphoric Acid Octyl Ester
Biodegradation Pathways and Kinetics of Linear Alkyl Phosphates
The biodegradation of linear alkyl phosphates, such as phosphoric acid octyl ester, is primarily initiated through enzymatic hydrolysis. This process involves the cleavage of the ester bonds, representing the initial and often rate-limiting step in the mineralization of these compounds.
The principal enzymatic pathway for the degradation of trialkyl phosphates is a stepwise hydrolysis reaction. This process is catalyzed by phosphatase enzymes, which are ubiquitous in various microbial communities. The degradation cascade proceeds as follows:
Initial Hydrolysis: The trialkyl phosphate (B84403) is hydrolyzed to a dialkyl phosphate and the corresponding alcohol. For this compound (specifically, if it were trioctyl phosphate), this would yield dioctyl phosphate and octanol (B41247).
Secondary Hydrolysis: The dialkyl phosphate is further hydrolyzed to a monoalkyl phosphate and another molecule of the alcohol.
Final Hydrolysis: The monoalkyl phosphate is ultimately broken down into inorganic phosphate and a final molecule of the alcohol.
This sequential breakdown effectively mineralizes the organophosphate ester into inorganic phosphate, which can be assimilated by microorganisms as a nutrient, and the alcohol moiety, which can be further biodegraded. Studies on tributyl phosphate (TBP), a shorter-chain linear alkyl phosphate, have shown that this hydrolysis is accompanied by the stoichiometric release of inorganic phosphate. The hydrolyzed alcohol, in the case of TBP, n-butanol, is typically rapidly biodegraded.
The kinetics of this biodegradation can be influenced by various environmental factors, including the microbial community present, temperature, and pH. For instance, the biodegradation of TBP by a mixed microbial culture has been shown to be optimal at a pH of 7 and a temperature of 30°C. The rate of degradation can vary significantly depending on the specific bacterial strains involved. For example, some potent bacterial strains have been shown to degrade TBP with first-order kinetic rate constants ranging from 0.0024 to 0.0099 h⁻¹. In another study using aerobic granular biofilms, complete biodegradation of 2mM of TBP was achieved within 5 hours, with a degradation rate of 0.4 µmol mL⁻¹ h⁻¹.
| Compound | Microbial System | Degradation Rate | Half-life (t½) | Reference |
| Tributyl Phosphate | Mixed microbial culture | 25 µmol h⁻¹ mg protein⁻¹ | Not Reported | fao.org |
| Tributyl Phosphate | Providencia sp. BGW4 | 61.0 ± 2.8% in 4 days | Not Reported | |
| Tributyl Phosphate | Delftia sp. BGW1 | 57.0 ± 2.0% in 4 days | Not Reported | |
| Tributyl Phosphate | Aerobic granular biofilms | 0.4 µmol mL⁻¹ h⁻¹ | Not Reported | nih.gov |
Interactive Data Table: Biodegradation Kinetics of Tributyl Phosphate
Users can filter and sort the data by compound, microbial system, and degradation rate to compare the findings from different studies.
Comparative Environmental Persistence of Structural Analogues
The environmental persistence of an organic compound is a key determinant of its potential for long-term environmental impact. For alkyl phosphates, persistence is significantly influenced by the structure of the alkyl chain, including its length and the presence of branching.
Influence of Alkyl Chain Linearity:
A consistent finding across different classes of organic compounds is that linear alkyl chains are more readily biodegradable than their branched counterparts. This principle holds true for alkyl phosphates. The unbranched structure of linear alkyl phosphates, like this compound, makes them more susceptible to microbial attack, particularly the initial enzymatic hydrolysis. In contrast, the steric hindrance presented by branched alkyl chains can impede the access of enzymes to the ester bond, thereby slowing down the rate of biodegradation and increasing the compound's environmental persistence. Studies on alkylbenzene sulfonates, another class of widely used chemicals, have clearly demonstrated that the linear versions are significantly more biodegradable than the branched-chain isomers. tue.nlnih.gov
Influence of Alkyl Chain Length:
The length of the alkyl chain also plays a crucial role in the environmental persistence of linear alkyl phosphates. While a definitive and universal trend is not always observed, some general tendencies have been noted for other classes of chemicals that can be considered analogous. For instance, in some cases, shorter-chain compounds are more water-soluble and may be more bioavailable for microbial degradation. Conversely, longer-chain compounds can be more hydrophobic and may preferentially partition to sediment and soil, which can either reduce or enhance their bioavailability to degrading microorganisms depending on the specific conditions.
For per- and polyfluoroalkyl substances (PFAS), it has been observed that shorter-chain compounds, while less bioaccumulative, can be more mobile in aquatic environments. nih.gov For linear alkylbenzene sulfonates, half-lives for mineralization in soil were found to be in the range of 18 to 26 days and did not vary significantly for homologs with alkyl chain lengths from 10 to 14 carbons.
While direct comparative persistence data for a homologous series of linear alkyl phosphates is scarce, the available information from analogous compounds suggests that both linearity and chain length are critical factors.
| Structural Feature | General Impact on Persistence | Rationale | Analogous Compound Class |
| Linear Alkyl Chain | Lower Persistence | More susceptible to enzymatic attack due to less steric hindrance. | Alkylbenzene Sulfonates tue.nlnih.gov |
| Branched Alkyl Chain | Higher Persistence | Steric hindrance impedes enzyme access to the ester bond. | Alkylbenzene Sulfonates tue.nlnih.gov |
| Shorter Alkyl Chain | Variable (Potentially Lower) | Higher water solubility may increase bioavailability for degradation. | Per- and Polyfluoroalkyl Substances (PFAS) nih.gov |
| Longer Alkyl Chain | Variable (Potentially Higher) | Increased hydrophobicity can lead to partitioning into sediment, affecting bioavailability. | Per- and Polyfluoroalkyl Substances (PFAS) nih.gov |
Interactive Data Table: Influence of Structural Features on Environmental Persistence
This table allows users to explore the relationship between structural features and environmental persistence, drawing parallels from analogous compound classes.
Research on Degradation By-products and Their Environmental Implications
The biodegradation and abiotic degradation of this compound and its structural analogs result in the formation of several by-products. Understanding the identity and potential environmental impact of these degradation products is a critical component of a comprehensive environmental assessment.
The primary and most well-documented degradation pathway for alkyl phosphates is hydrolysis, which leads to the formation of:
Di- and Mono-alkyl Phosphates: Stepwise hydrolysis of a trialkyl phosphate first yields a dialkyl phosphate, then a monoalkyl phosphate. For example, the degradation of tributyl phosphate produces dibutyl phosphate and monobutyl phosphate. nih.gov These intermediate products are generally more water-soluble than the parent triester.
Alcohol: The corresponding alcohol is released at each step of the hydrolysis. In the case of this compound, this would be octanol. These alcohols are typically readily biodegradable under aerobic conditions.
Inorganic Phosphate: The final product of complete hydrolysis is inorganic phosphate, a nutrient that can be utilized by aquatic and terrestrial organisms.
Under conditions of thermal degradation, other by-products can be formed. For instance, heating trioctyl phosphate to decomposition may release carbon monoxide, carbon dioxide, 1-octene, and various oxides of phosphorus.
The environmental implications of these by-products vary. The formation of inorganic phosphate can contribute to eutrophication in aquatic environments if present in excessive amounts. The intermediate di- and mono-alkyl phosphates may have their own toxicological profiles, although studies on tricresyl phosphates have suggested that the diester products may be less toxic than the parent compound. The alcohol by-products, such as octanol, are generally considered to be of lower environmental concern due to their rapid biodegradation.
| Parent Compound | Degradation Process | Primary By-products | Potential Environmental Implications |
| Tributyl Phosphate | Biodegradation (Hydrolysis) | Dibutyl Phosphate, Monobutyl Phosphate, n-Butanol, Inorganic Phosphate | Potential for eutrophication from phosphate; alcohol is readily biodegradable. nih.gov |
| Tricresyl Phosphates | Biodegradation (Hydrolysis and Hydroxylation) | Dicresyl Phosphates, Cresols | Diester products may have lower toxicity than the parent compound. |
| Trioctyl Phosphate | Thermal Decomposition | Carbon Monoxide, Carbon Dioxide, 1-Octene, Oxides of Phosphorus | Release of greenhouse gases and potentially toxic phosphorus oxides. |
Interactive Data Table: Degradation By-products and Their Environmental Implications
This table provides a summary of the known degradation by-products for this compound analogs and their potential environmental relevance.
Q & A
Q. What are the standard methods for synthesizing phosphoric acid octyl ester, and how do reaction conditions influence mono- vs. di-ester ratios?
this compound is typically synthesized via esterification of octanol with phosphorus oxyacids (e.g., P₂O₅) or phosphorylating agents. The mono- and di-ester ratio depends on stoichiometry, temperature, and catalyst presence. For example, excess octanol favors mono-ester formation, while higher temperatures (80–120°C) and prolonged reaction times promote di-ester byproducts . Post-synthesis purification via solvent extraction or column chromatography is often required to isolate specific esters .
Q. How can researchers quantify this compound in complex matrices?
Thin-layer chromatography (TLC) with fluorescent detection is a validated method. Esters are separated using ethyl acetate/hexane systems, visualized via bromine vapor exposure, and quantified with FeCl₃-based sprays under UV light. Sensitivity ranges from 0.2–5.0 µg, depending on substituents . For higher precision, HPLC with UV/Vis or mass spectrometry is recommended, though matrix effects (e.g., surfactants) require careful calibration .
Q. What are the key stability considerations for this compound in aqueous solutions?
Hydrolysis is pH-dependent: acidic conditions (pH < 3) stabilize the ester, while alkaline media (pH > 8) accelerate degradation into phosphate and octanol. Kinetic studies show a half-life of 48 hours at pH 9 and 25°C. Stabilizers like MEHQ (≤50 ppm) are often added to suppress radical-mediated decomposition .
Q. What safety protocols are critical when handling this compound?
Use NIOSH-approved gloves (nitrile) and eye protection (EN 166 standard). Engineering controls include fume hoods for vapor suppression. Skin contact requires immediate washing with soap; inhalation mandates fresh air exposure and medical consultation. Note that occupational exposure limits (OELs) are unspecified in current guidelines .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be resolved?
Discrepancies arise from varying test systems (e.g., soil vs. water). Standardized OECD 301F ready biodegradation tests show <20% degradation in 28 days, indicating low environmental persistence. However, photolysis under UV light (λ = 254 nm) increases degradation rates by 60% in 72 hours, suggesting sunlight-mediated pathways are understudied . Researchers should report test conditions (light exposure, microbial consortia) to enable cross-study comparisons.
Q. What experimental strategies mitigate interference from ester mixtures in spectroscopic analysis?
Mono- and di-ester co-elution in GC/MS complicates quantification. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility and resolves peaks via trimethylsilyl ether formation. Alternatively, ³¹P-NMR distinguishes esters by chemical shift: mono-esters resonate at δ 0.5–1.5 ppm, while di-esters appear at δ −1.0–0.5 ppm .
Q. How does this compound interact with lipid bilayers in biomembrane studies?
As an anionic surfactant, it integrates into phospholipid membranes, reducing surface tension by 30–40% at 1 mM concentrations. Fluorescence anisotropy studies using DPH probes show increased membrane fluidity at ester concentrations >5 mM, potentially disrupting transmembrane protein function .
Q. What mechanistic insights explain this compound’s role as a flame retardant?
The ester decomposes at 200–250°C, releasing phosphoric acid, which catalyzes char formation. TGA-FTIR data reveal 40% residue yield at 600°C, with gaseous byproducts (CO₂, H₂O) diluting oxygen. Synergism with halogenated compounds (e.g., triphenyl phosphate) enhances flame inhibition but complicates toxicity profiles .
Q. How can computational modeling predict this compound’s ecotoxicological endpoints?
QSAR models using logP (octanol-water partition coefficient = 3.8) and ECOSAR class estimates suggest moderate aquatic toxicity (LC50 = 10–100 mg/L for fish). However, metabolite toxicity (e.g., 2-ethylhexanol) is often overlooked. Molecular docking studies with acetylcholinesterase reveal weak inhibition (Ki > 1 mM), aligning with in vivo neurotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
